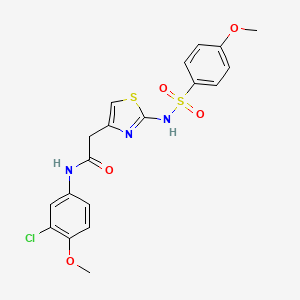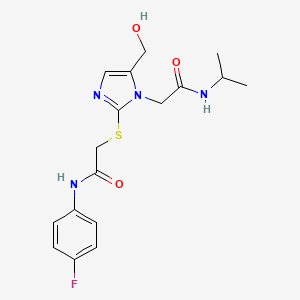![molecular formula C21H16FN5O3S B2957446 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941897-97-8](/img/structure/B2957446.png)
4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiazolo[4,5-d]pyridazine ring, followed by the introduction of the benzamide group . The exact method would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
Antiviral Research Applications
Antiviral drug discovery research has explored various compounds for their potential applications, including the study of benzothiazoles and imidazoles, which share structural motifs with the compound of interest. These studies aim at identifying new strategies for treating viral infections, with compounds showing promise against a range of viruses. For instance, research on benzothiazoles has highlighted their potential in antiviral therapies, including the treatment of HIV infections and dengue fever, through various mechanisms of action (Erik De Clercq, 2009).
Antimicrobial and Antioxidant Applications
Compounds with benzothiazole structures have been investigated for their antimicrobial and antioxidant properties. Studies on novel benzothiazole derivatives have demonstrated their ability to scavenge radicals and exhibit significant antimicrobial activities, providing a basis for the development of new therapeutic agents. For example, research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant antioxidant activities, suggesting their potential as templates for designing biologically active compounds (Matloob Ahmad et al., 2012).
Antitumor Applications
Research on benzothiazole derivatives has identified their potent antitumor properties. The development and evaluation of amino acid prodrugs of novel antitumor benzothiazoles, for instance, have shown promising results in overcoming the limitations posed by drug lipophilicity and enhancing the therapeutic efficacy against various tumor types. These studies highlight the potential of benzothiazole derivatives in cancer therapy, with specific focus on mechanisms such as DNA adduct formation in sensitive tumor cells (T. Bradshaw et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-11-24-18-19(31-11)17(12-2-6-14(22)7-3-12)26-27(21(18)30)10-16(28)25-15-8-4-13(5-9-15)20(23)29/h2-9H,10H2,1H3,(H2,23,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQQFFWCVVOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)
![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)



![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)
![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
